Tetramethylammonium trifluoromethanethiolate CAS 515823-30-0 properties
Tetramethylammonium trifluoromethanethiolate CAS 515823-30-0 properties
Topic: Tetramethylammonium trifluoromethanethiolate (CAS 515823-30-0) Content Type: Technical Monograph & Application Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
A Bench-Stable Reservoir for Thiocarbonyl Difluoride and Nucleophilic SCF3
Executive Summary
Tetramethylammonium trifluoromethanethiolate (
Its utility extends beyond simple nucleophilic trifluoromethylthiolation (
Chemical Identity & Physiochemical Properties[1][2]
| Property | Specification |
| Chemical Name | Tetramethylammonium trifluoromethanethiolate |
| CAS Number | 515823-30-0 |
| Molecular Formula | |
| Molecular Weight | 175.22 g/mol |
| Structure | |
| Appearance | Colorless to pale ochre solid |
| Solubility | Soluble in MeCN, DMF, Glyme; Insoluble in |
| Melting Point | Decomposes > 80°C (approx.) |
| Storage | 2–8°C, Inert atmosphere (Hygroscopic) |
| Stability | Bench-stable solid; slowly releases |
Mechanistic Principles: The "Reservoir" Concept[3]
The reactivity of
The Fluoride-Thiophosgene Equilibrium
In solution, particularly in the presence of protic species or Lewis acids, the anion undergoes fragmentation to generate fluoride (
-
Nucleophilic Mode: In the absence of proton sources, it acts as
(e.g., reactions). -
Electrophilic Mode: In the presence of amines or acids, it releases
, which reacts with nucleophiles to form thiocarbonyl fluorides ( ).
Figure 1: Mechanistic pathway illustrating the dual role of
Synthesis & Preparation
The most reliable synthesis, established by Tyrra et al. (2003) , avoids the use of toxic thiophosgene gas. It utilizes the Ruppert-Prakash reagent (
Reaction Scheme
Detailed Protocol
-
Reagents: Anhydrous Tetramethylammonium fluoride (
), Elemental Sulfur ( ), Trimethyl(trifluoromethyl)silane ( ). -
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Procedure:
-
Suspend
(1.0 eq) and dried Sulfur (1.0 eq of S atom) in anhydrous Glyme (dimethoxyethane). -
Cool to -30°C.
-
Add
(1.1 eq) dropwise. -
Allow the mixture to warm to room temperature (RT) and stir for 1 hour. The sulfur will dissolve as the reaction proceeds.
-
-
Purification:
-
Remove volatiles under vacuum.
-
Wash the resulting solid with anhydrous diethyl ether (to remove silanes and unreacted sulfur).
-
Dry under high vacuum to obtain
as a pale solid.
-
-
Validation:
NMR (in ) typically shows a singlet at ppm.
Applications in Drug Discovery[3][5]
Synthesis of N-Trifluoromethyl Amines ( )
The
-
Workflow: Amine +
Thiocarbamoyl Fluoride Amine.[3] -
Significance: Allows late-stage trifluoromethylation of secondary amines in complex drug scaffolds.[1][3]
Direct Synthesis of Acyl Fluorides
Acyl fluorides are stable yet activated acylating agents.
-
Reaction: Carboxylic Acid +
Acyl Fluoride ( ).[4][5] -
Mechanism: The acid protonates the reagent, releasing
, which reacts with the carboxylate to form the acyl fluoride and (carbonyl sulfide) as a byproduct. -
Advantage: Base-free, room temperature, high functional group tolerance.[1][4][5][6]
Nucleophilic Trifluoromethylthiolation ( )
While metal salts (
-
Substrates: Activated aryl fluorides or nitro-arenes.
-
Conditions: DMF or DMSO, mild heating (60-80°C).
Experimental Workflow: N-CF3 Synthesis
Based on Scattolin & Schoenebeck, Angew. Chem. Int. Ed. 2017.
Figure 2: Step-by-step workflow for converting secondary amines to N-trifluoromethyl amines using CAS 515823-30-0.
Handling, Stability & Safety
Stability Profile
-
Thermal: Stable at room temperature for months if stored under inert gas. Decomposes rapidly >100°C.
-
Hydrolysis: Hygroscopic. Moisture triggers the release of
and . -
Incompatibility: Strong acids (releases
gas), strong oxidants.
Safety Precautions
-
Toxicity: While safer than thiophosgene, the reagent releases
(thiocarbonyl difluoride) upon activation. is toxic and corrosive. -
Engineering Controls: All reactions must be performed in a well-ventilated fume hood.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Waste: Quench excess reagent with aqueous base (NaOH) to convert fluorides to benign salts before disposal.
References
-
Tyrra, W., et al. (2003).[7][8] "A New Synthesis of Trifluoromethanethiolates—Characterization and Properties of Tetramethylammonium, Cesium and Di(benzo-15-crown-5)cesium Trifluoromethanethiolates." Journal of Fluorine Chemistry, 119(1), 101–107.[8] Link[8]
-
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017).[6] "Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3." Organic Letters, 19(21), 5740–5743. Link
-
Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2019).[9] "Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas."[9] Nature, 573, 102–107.[9] Link
-
Scattolin, T., Pu, M., & Schoenebeck, F. (2018).[2] "Investigation of (Me4N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene." Chemistry – A European Journal, 24(3), 567-571. Link
-
Schoenebeck, F., et al. (2017).[2][6] "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3." Angewandte Chemie International Edition, 56(1), 221–224. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of (Me4 N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3 [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
